
GNE-886
Descripción general
Descripción
GNE-886 es un inhibidor potente y selectivo del dominio bromodominio del candidato de la región cromosómica del síndrome de ojo de gato 2 (CECR2). Los bromodominios son módulos de interacción proteica que reconocen residuos de lisina acetilados en histonas y otras proteínas, jugando un papel crucial en la regulación de la expresión génica y la estructura de la cromatina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de GNE-886 implica la identificación de un compuesto químico líder de pirrolopiridona a través de la detección de una colección interna de química medicinal. El diseño de fármacos basado en la estructura posterior condujo al desarrollo de this compound . Las rutas sintéticas detalladas y las condiciones de reacción suelen ser propietarias y pueden implicar múltiples pasos de síntesis orgánica, purificación y caracterización.
Métodos de producción industrial: Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible. La síntesis a gran escala probablemente seguiría principios similares a la síntesis de laboratorio, con optimización para rendimiento, pureza y rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: GNE-886 principalmente experimenta interacciones de unión con bromodominios en lugar de reacciones químicas tradicionales como oxidación o reducción. Su diseño se centra en la alta afinidad y selectividad para el bromodominio CECR2 .
Reactivos y condiciones comunes: La síntesis de this compound puede implicar reactivos y condiciones orgánicos comunes utilizados en química medicinal, como solventes, catalizadores y grupos protectores. Los detalles específicos son propietarios.
Productos principales formados: El producto principal de interés es el propio this compound, diseñado para inhibir eficazmente el bromodominio CECR2.
Aplicaciones Científicas De Investigación
Cancer Research
GNE-886 has been investigated for its effects on various cancer types, particularly breast cancer. It has shown promise in inhibiting the expression of cytokines such as CSF1/2 and CXCL1 in metastatic breast cancer models, suggesting a potential role in reducing tumor metastasis . In vivo studies demonstrated that this compound significantly decreased lung colonization by cancer cells, leading to extended survival in tumor-bearing mice .
Epigenetic Studies
As a bromodomain inhibitor, this compound serves as a valuable tool for studying epigenetic regulation mechanisms. It has been utilized to explore the interaction between histone acetylation and metabolic pathways, revealing vulnerabilities in cancer cell lines under specific conditions like glucose deprivation . This highlights the compound's utility in dissecting the complex roles of bromodomain proteins in cellular processes.
Target Validation
This compound is part of a broader chemical toolbox designed for validating bromodomain targets. Its selectivity allows researchers to investigate the physiological roles of specific bromodomains without cross-reactivity with other protein families, minimizing confounding effects during experiments . This specificity is crucial for elucidating the biological functions of bromodomains in health and disease.
Case Studies
Mechanistic Insights
This compound's mechanism of action involves binding to the CECR2 bromodomain, leading to inhibition of its function. This inhibition affects downstream signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively target CECR2 while sparing other bromodomains is instrumental in studying specific biological effects without interference from other pathways .
Mecanismo De Acción
GNE-886 ejerce sus efectos uniéndose selectivamente al bromodominio CECR2, inhibiendo su interacción con residuos de lisina acetilados en histonas . Esta inhibición interrumpe la regulación de la expresión génica y la estructura de la cromatina, proporcionando información sobre los roles biológicos de los bromodominios.
Compuestos similares:
Inhibidores de BRD9: this compound también muestra alguna actividad hacia BRD9, otra proteína de bromodominio.
Inhibidores de bromodominio BET: Los compuestos que se dirigen a las proteínas de la familia de bromodominio y extra-terminal (BET), como JQ1, son similares en su mecanismo de acción, pero se dirigen a diferentes bromodominios.
Singularidad: this compound es único en su alta selectividad y potencia para el bromodominio CECR2, lo que lo convierte en una herramienta valiosa para estudiar este módulo de interacción de proteínas específico .
Comparación Con Compuestos Similares
BRD9 Inhibitors: GNE-886 also shows some activity towards BRD9, another bromodomain protein.
BET Bromodomain Inhibitors: Compounds targeting the bromodomain and extra-terminal (BET) family proteins, such as JQ1, are similar in their mechanism of action but target different bromodomains.
Uniqueness: this compound is unique in its high selectivity and potency for the CECR2 bromodomain, making it a valuable tool for studying this specific protein interaction module .
Actividad Biológica
GNE-886 is a selective inhibitor targeting the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, which is implicated in various cellular processes, particularly in cancer biology. This compound has attracted significant attention for its potential therapeutic applications due to its unique mechanism of action and efficacy in disrupting epigenetic regulatory pathways.
This compound functions primarily as an inhibitor of bromodomain-containing proteins, which are critical for recognizing acetylated lysine residues on histones and non-histone proteins. By inhibiting CECR2, this compound alters gene expression profiles that favor apoptosis over proliferation in cancer cells. The compound competes with acetylated lysine residues for binding to the bromodomain, effectively disrupting downstream signaling pathways essential for cancer cell survival .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of leukemia and solid tumor cell lines by inducing apoptosis and altering cell cycle dynamics. The compound's IC50 values indicate strong potency, with specific values reported as low nanomolar concentrations .
Table 1: Summary of Biological Activity
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | <10 | Induces apoptosis |
MDA-MB-231 (Breast) | <20 | Disrupts cell cycle progression |
A375 (Melanoma) | <15 | Alters gene expression |
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute significantly to its selectivity and potency. It shares similarities with other bromodomain inhibitors but is distinct in its selectivity for CECR2. The design of this compound incorporates features that enhance binding affinity while minimizing off-target interactions, which is crucial for reducing potential side effects in therapeutic applications .
Case Study 1: Leukemia Treatment
A study involving K562 cells demonstrated that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls. The combination of this compound with standard chemotherapy agents showed synergistic effects, enhancing overall anti-tumor efficacy and suggesting a potential role in combination therapies for leukemia .
Case Study 2: Solid Tumors
In xenograft models of solid tumors, this compound treatment resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis rates and decreased proliferation markers in treated tumors, further supporting the compound's therapeutic potential .
Comparative Analysis with Other Bromodomain Inhibitors
This compound's selectivity towards CECR2 sets it apart from other bromodomain inhibitors that often target multiple bromodomains. Below is a comparative analysis highlighting key differences:
Table 2: Comparative Analysis of Bromodomain Inhibitors
Compound Name | Target Bromodomain | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | CECR2 | <10 | High |
I-BET762 | BET bromodomains | Low nanomolar | Moderate |
BI-9564 | BRD9 | 80 | Low |
GSK8814 | ATAD2 | 10 | Moderate |
Propiedades
IUPAC Name |
N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRTFGYQVXNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.